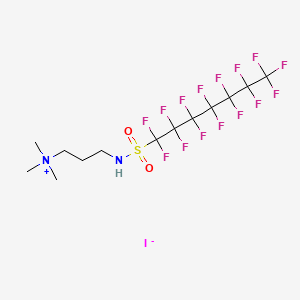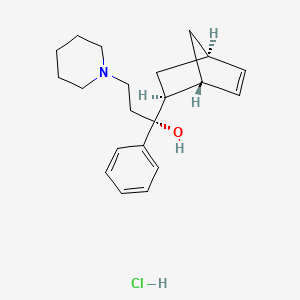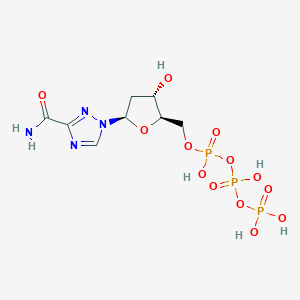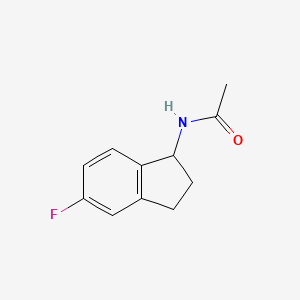
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Common solvents used in this reaction include ethanol and methanol, while bases such as potassium hydroxide (KOH) are often employed to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. Advanced techniques such as ultrasound irradiation and microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-fluoro-2,3-dihydro-1H-inden-1-one, while reduction can produce 5-fluoro-2,3-dihydro-1H-inden-1-ylamine .
科学的研究の応用
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound lacks the fluorine atom, which may result in different biological activities and properties.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: This compound has a ketone group instead of an acetamide group, leading to different reactivity and applications.
The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability compared to similar compounds .
特性
分子式 |
C11H12FNO |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H12FNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-4,6,11H,2,5H2,1H3,(H,13,14) |
InChIキー |
PXELIROYYBOOFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCC2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


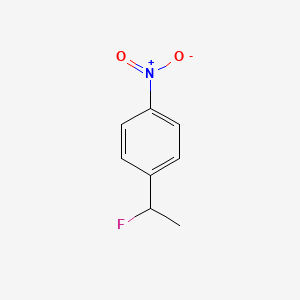
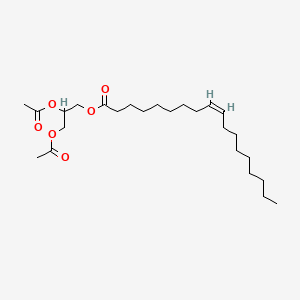
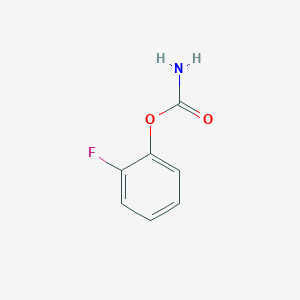
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
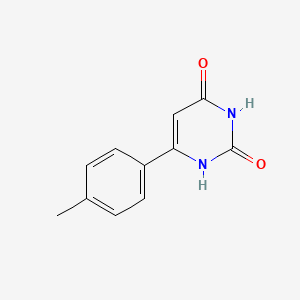
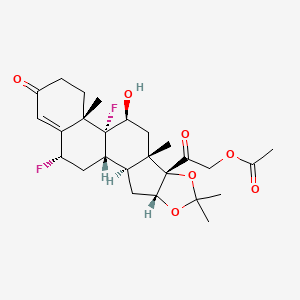
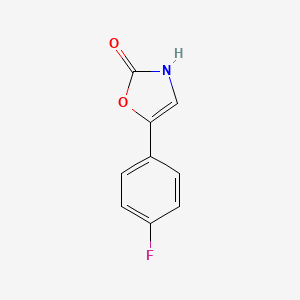
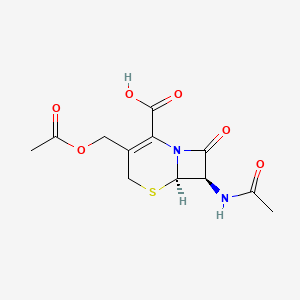
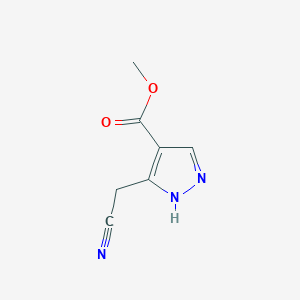
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
